N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline
Description
Properties
CAS No. |
58736-95-1 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenoxazin-10-ylaniline |
InChI |
InChI=1S/C20H18N2O/c1-21(2)15-11-13-16(14-12-15)22-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)22/h3-14H,1-2H3 |
InChI Key |
TXBJLWVHWZBXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline
General Synthetic Strategies
The synthesis of this compound generally involves two key steps:
- Formation of the phenoxazine ring system.
- Attachment of the N,N-dimethylaniline moiety to the phenoxazine core.
Common synthetic approaches include nucleophilic aromatic substitution, cross-coupling reactions, and oxidative amination under mild conditions. Transition-metal-free protocols and radical-mediated processes are also reported for efficient synthesis.
Specific Preparation Protocols
Oxidative Amination Using Potassium Persulfate
A highly efficient and reproducible method involves the oxidative amination of N,N-dimethylaniline with 10H-phenoxazine using potassium persulfate (K2S2O8) as an oxidant in acetonitrile solvent under ambient air at room temperature.
| Reagent | Amount | Role |
|---|---|---|
| N,N-Dimethylaniline | 0.2 mmol (24.2 mg) | Amination substrate |
| 10H-Phenoxazine | 0.3 mmol (54.9 mg) | Phenoxazine source |
| Potassium persulfate (K2S2O8) | 0.4 mmol (108.1 mg) | Oxidant (2 equiv.) |
| Solvent | 3 mL CH3CN | Reaction medium |
| Temperature | Room temperature | Mild condition |
| Atmosphere | Air | Oxidative environment |
Procedure summary:
- Stir the mixture of N,N-dimethylaniline, 10H-phenoxazine, and potassium persulfate in acetonitrile under air at room temperature for 1 hour.
- Remove solvent under reduced pressure.
- Purify the product by flash column chromatography (eluent: petroleum ether/ethyl acetate = 50/1).
Yield: 92% isolated yield of this compound as a white solid.
- The reaction proceeds efficiently at room temperature without the need for metal catalysts.
- The use of potassium persulfate facilitates selective C–N bond formation.
- Scale-up attempts show moderate yields (~51%) due to side reactions and mixing limitations.
Nucleophilic Aromatic Substitution (SNAr)
Another approach involves nucleophilic aromatic substitution on polyfluoroarenes with phenoxazine derivatives, enabling metal-free synthesis of substituted phenoxazines. This method can be adapted for the preparation of N,N-dimethyl-substituted derivatives by reacting appropriate polyfluoroarene substrates with N,N-dimethylaniline or phenoxazine under heating conditions (e.g., 60 °C for 24 h) in solvents like acetonitrile.
Transition Metal-Free Cyclization
Phenoxazine cores can be synthesized via transition metal-free pathways starting from 2-aminophenol and dihaloarenes containing electron-withdrawing groups. The phenoxazine is then functionalized to introduce the N,N-dimethyl-4-aniline group. This approach avoids the use of metal catalysts and relies on tandem arylation followed by cyclization in one pot, offering high yields and operational simplicity.
Representative Synthesis Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidative amination | N,N-Dimethylaniline, 10H-phenoxazine, K2S2O8, CH3CN, air, r.t., 1 h | 92 | High yield, mild conditions |
| Gram-scale oxidative amination | Same reagents, K2S2O8 added stepwise over 4 h, 6 h total stirring | 51 | Lower yield due to side reactions |
| SNAr reaction | Polyfluoroarene, phenoxazine derivative, 60 °C, 24 h, acetonitrile | Variable | Metal-free, suitable for substituted derivatives |
| Transition metal-free cyclization | 2-Aminophenol, dihaloarenes, tandem arylation/cyclization | High | Metal-free, one-pot synthesis |
Analytical Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Summary and Research Findings
- The oxidative amination method using potassium persulfate in acetonitrile under air at room temperature is the most documented and efficient route for synthesizing this compound, achieving up to 92% yield on small scale.
- Scale-up requires careful control of mixing to minimize side reactions, reducing yield to approximately 51%.
- Alternative methods such as nucleophilic aromatic substitution and transition metal-free cyclization provide metal-free synthetic routes, expanding the versatility of preparation depending on available starting materials.
- Spectroscopic data including ^1H and ^13C NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
- The compound's synthesis benefits from mild reaction conditions, avoiding harsh reagents or high temperatures, which is advantageous for sensitive functional groups.
Chemical Reactions Analysis
Synthetic Routes and Condensation Reactions
The compound is primarily synthesized through condensation reactions between phenoxazine derivatives and N,N-dimethylaniline precursors. Key methods include:
Source demonstrates superior efficiency in flow chemistry systems compared to batch processes, attributed to improved mixing and reduced intermediate degradation.
Electrophilic Aromatic Substitution
The electron-rich phenoxazine moiety facilitates electrophilic attacks, particularly at the para-position relative to the dimethylamino group:
-
Iodination : Reacts with iodonium salts (e.g., 2-iodophenyl salts) under transition metal-free conditions to form 3-iodo derivatives .
-
Trifluoromethylation : Undergoes 1,4-trifluoromethylarylation with CF₃ sources in hexafluoroisopropanol, guided by DFT-calculated regioselectivity (ΔΔG‡ = 2.6 kcal/mol favoring 1,4-addition) .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the aromatic system:
text**Example Reaction:** 10H-phenoxazine + 4-bromobenzaldehyde → POZ-PIM (87% yield)
-
Catalyst : Pd(OAc)₂, P(t-Bu)₃
-
Product Application : Forms optoelectronic materials with enhanced charge-transfer properties .
Oxidation and Redox Behavior
The phenoxazine core undergoes reversible oxidation, forming radical cations:
-
Oxidizing Agents : K₂S₂O₈ in acetonitrile initiates single-electron transfer (SET) mechanisms .
-
Optical Impact : Oxidation states influence nonlinear optical (NLO) properties, with computed hyperpolarizability (β) values exceeding 1,340 × 10⁻³⁰ esu in donor-acceptor systems .
Cyclization and Ring Formation
Reacts with dienophiles to form polycyclic systems:
-
Diels-Alder Analogues : Forms benzophenoxazine derivatives with 3,4-dihaloarenes via tandem arylation-cyclization .
-
Mechanism : Proceeds through T-shaped van der Waals complexes (ΔE_int = -15.2 kcal/mol for 1,4-pathway) .
Functional Group Interconversion
The dimethylamino group participates in demethylation and quaternization:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline belongs to the phenoxazine family, which has been extensively studied for its anticancer properties. Phenoxazines have demonstrated significant activity against various cancer cell lines due to their ability to intercalate with DNA and generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. Research has shown that derivatives of phenoxazine can enhance the efficacy of chemotherapeutic agents, making them valuable in combination therapies .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Studies indicate that phenoxazine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Material Science
Organic Light-Emitting Diodes (OLEDs)
this compound has been utilized in the fabrication of OLEDs due to its excellent photophysical properties. The compound's ability to emit light efficiently makes it suitable for use as an emissive layer in OLED devices. Research indicates that incorporating phenoxazine derivatives can improve the performance and stability of OLEDs, leading to brighter and more energy-efficient displays .
Photoredox Catalysis
The compound serves as a photoredox catalyst in organic synthesis, facilitating various transformations under light irradiation. Its ability to absorb light and transfer energy makes it effective in driving chemical reactions, including polymerizations and cross-couplings. This application is particularly relevant in green chemistry, where the use of light as an energy source reduces reliance on traditional heating methods .
Electrochemical Applications
Electrochemical Sensors
this compound has been explored for use in electrochemical sensors due to its redox-active nature. The compound can be functionalized to create sensors that detect specific analytes through changes in current or voltage upon interaction with target molecules. These sensors are valuable in environmental monitoring and clinical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with various molecular targets and pathways. The phenoxazine moiety is known to intercalate with DNA, disrupting its function and leading to cell death . This property is particularly useful in the development of anticancer agents .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Compounds
Key Observations
Heterocyclic Core Influence: Phenoxazine vs. Phenothiazine: Phenothiazine derivatives (e.g., 3af) exhibit sulfur instead of oxygen in the heterocycle, leading to altered electronic properties. Sulfur’s lower electronegativity may enhance electron-donating capacity compared to phenoxazine . Acridine vs.
Electron-Withdrawing Groups: Methoxy (3af) and nitro () groups reduce electron density on the aromatic system, shifting absorption/emission spectra and influencing redox behavior .
Fluorescence Properties: The pyrimidoindazol derivative (4e) shows moderate fluorescence (ΦF = 0.068), suggesting that extended conjugation in this compound could yield comparable or superior quantum yields .
Synthetic Accessibility: Phenothiazine derivatives (e.g., ) are synthesized via Sonogashira coupling, while acridine analogs () require multi-step cyclization. Phenoxazine-based compounds may balance synthetic feasibility and performance .
Biological Activity
N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline, also known as a phenoxazine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 269.35 g/mol. The compound features a phenoxazine moiety that contributes to its electronic properties and biological reactivity. The presence of dimethyl groups enhances its solubility, making it suitable for various applications in pharmaceuticals and materials science .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution : This method involves the reaction of 10H-phenoxazine with an appropriate aniline derivative under basic conditions.
- Electrochemical Synthesis : Utilizing electrochemical techniques to facilitate the formation of the phenoxazine structure can yield high-purity products .
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial agent and in other therapeutic roles.
Antimicrobial Activity
Research indicates that compounds related to phenoxazines often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenoxazine demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of cellular membranes or interference with metabolic processes .
| Compound | Target Organism | Activity Type | Reference |
|---|---|---|---|
| This compound | E. coli | Antibacterial | |
| This compound | S. aureus | Antibacterial |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is attributed to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This property positions this compound as a potential candidate for anticancer drug development .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several phenoxazine derivatives, including this compound, against a panel of bacterial and fungal strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria .
- Cytotoxicity Evaluation : In another investigation, the cytotoxic effects of this compound were assessed using various human cancer cell lines. The findings revealed that this compound significantly inhibited cell proliferation through ROS-mediated pathways .
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling to introduce the phenoxazine moiety to the N,N-dimethylaniline core. Key parameters include:
- Catalyst systems : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for cross-coupling reactions .
- Temperature control : Reactions typically proceed at 80–110°C under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves yield (>70%) .
Q. How should researchers characterize the crystalline structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs for refinement:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Key metrics : Refinement residuals (R-factor < 0.05) and Z-values (e.g., Z = 2 for triclinic systems) confirm structural accuracy .
- Complementary techniques : Pair with powder XRD to verify phase purity .
Q. What spectroscopic methods are critical for verifying the electronic properties of this compound?
Methodological Answer:
- UV-Vis spectroscopy : Measure λmax in dichloromethane (e.g., 350–450 nm) to assess π→π* transitions influenced by the phenoxazine donor .
- Fluorescence spectroscopy : Quantify quantum yields using integrating spheres (e.g., ΦF ~ 0.2–0.4 in THF) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (CDCl₃) resolve substituent effects; dimethylamino protons appear as singlets near δ 3.0 ppm .
Advanced Research Questions
Q. How can researchers resolve conflicting data in thermal stability studies of this compound?
Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (10°C/min) often shows decomposition >250°C. Discrepancies arise from:
- Sample purity : Impurities (e.g., residual solvents) lower observed degradation temperatures. Validate via GC-MS .
- Atmosphere effects : Oxidative degradation in air accelerates weight loss; use inert conditions for reproducible data .
- Complementary DSC : Identify glass transitions (Tg) or melting points to distinguish thermal events .
Q. What strategies mitigate solubility limitations during electrochemical studies of this compound?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for cyclic voltammetry; ensure concentrations ≤1 mM to avoid aggregation .
- Low-temperature measurements : Conduct experiments at 4°C to enhance solubility and stabilize redox intermediates .
- Surfactant additives : Triton X-100 (0.1% w/v) improves dissolution in aqueous buffers without interfering with electron transfer .
Q. How should researchers address discrepancies in computational vs. experimental HOMO-LUMO gaps?
Methodological Answer:
- Computational methods : Optimize geometries at the B3LYP/6-311+G(d,p) level; include solvent effects (PCM model for DCM) .
- Experimental validation : Compare with electrochemical gaps (ELUMO – EHOMO) derived from cyclic voltammetry. Adjust DFT functionals (e.g., CAM-B3LYP) if deviations exceed 0.3 eV .
- Crystal packing effects : SC-XRD data can reveal intermolecular interactions (e.g., π-stacking) that DFT models may overlook .
Q. What analytical approaches distinguish regioisomeric byproducts in synthesis?
Methodological Answer:
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate isomers; monitor m/z ratios for [M+H]<sup>+</sup> .
- 2D NMR : NOESY or HSQC identifies spatial correlations between phenoxazine protons and dimethylamino groups .
- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate specific isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
